
1-(2-Methoxy-5-methylphenyl)ethanone
Overview
Description
1-(2-Methoxy-5-methylphenyl)ethanone, also known by its IUPAC name, is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . This compound is characterized by a methoxy group and a methyl group attached to a phenyl ring, with an ethanone group as the functional group. It is commonly used in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methoxy-5-methylphenyl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 2-methoxy-5-methylphenol using acetic anhydride in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-5-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 2-Methoxy-5-methylbenzoic acid.
Reduction: 1-(2-Methoxy-5-methylphenyl)ethanol.
Substitution: 1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone.
Scientific Research Applications
Scientific Research Applications
- Pharmaceutical Intermediate :
- Organic Synthesis :
- Chemical Reactivity Studies :
Case Study 1: Synthesis of Tolterodine
A study demonstrated that this compound can be effectively transformed into Tolterodine through a series of chemical reactions involving selective functionalization. This highlights its significance in pharmaceutical chemistry and drug development.
Case Study 2: Reactivity in Nucleophilic Addition
Research indicated that when subjected to nucleophilic attack, the carbonyl carbon in this compound can yield various products depending on the nature of the nucleophile used. This versatility makes it a valuable compound for synthetic chemists seeking to design new compounds with specific properties .
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The methoxy and methyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
1-(2-Hydroxy-5-methylphenyl)ethanone: Similar structure but with a hydroxyl group instead of a methoxy group.
1-(2-Methylphenyl)ethanone: Lacks the methoxy group, affecting its reactivity and applications.
1-(2-Hydroxy-5-methoxyphenyl)ethanone: Contains both hydroxyl and methoxy groups, offering different chemical properties.
Uniqueness: 1-(2-Methoxy-5-methylphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups enhances its versatility in various chemical reactions and applications .
Biological Activity
1-(2-Methoxy-5-methylphenyl)ethanone, also known as 2'-methoxy-5'-methylacetophenone, is an aromatic ketone with the molecular formula and a molecular weight of 164.20 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities. This article explores the biological activity of this compound, highlighting its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a methoxy group (-OCH₃) and a methyl group (-CH₃) attached to an aromatic ring, which influences its chemical reactivity and biological activity. The compound can be synthesized through acetylation of 2-methoxy-5-methylphenol using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Potential Therapeutic Applications
Given its structural characteristics, this compound may possess additional therapeutic properties:
- Anticonvulsant Activity : Preliminary studies suggest that this compound could be explored for anticonvulsant applications due to its structural similarity to other bioactive molecules.
- Antioxidant Properties : While direct studies on the antioxidant capacity of this compound are lacking, compounds with similar structures often display antioxidant activity, warranting further investigation into this area.
Research Findings and Case Studies
Several studies have examined the biological activities of compounds related to this compound:
Safety and Toxicity
While the compound exhibits various biological activities, it is essential to note that it may also possess moderate toxicity. Safety precautions should be taken when handling this compound in laboratory settings.
Q & A
Q. Basic: What are the recommended synthetic routes for 1-(2-Methoxy-5-methylphenyl)ethanone?
Methodological Answer:
The synthesis of this compound can be achieved via Friedel-Crafts acylation or modifications of pre-functionalized aromatic precursors. For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized using literature-reported methods involving acetylation of substituted aniline derivatives under controlled conditions . Key steps include:
- Purification: Distillation of solvents (e.g., acetonitrile over CaH₂) and column chromatography for isolation.
- Characterization: NMR (¹H/¹³C) and mass spectrometry to confirm structure and purity.
Q. Basic: How is this compound characterized using spectroscopic techniques?
Methodological Answer:
- NMR Spectroscopy: A Bruker ARX 400 spectrometer (400 MHz) is typically used. For analogous ethanones, aromatic protons in the 6.5–7.5 ppm range and carbonyl carbons at ~200 ppm are observed .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺).
- IR Spectroscopy: Stretching vibrations for carbonyl (C=O) at ~1680–1720 cm⁻¹.
Q. Advanced: How can ADMET properties be evaluated for this compound?
Methodological Answer:
- Lipinski’s Rule: Use tools like SWISS ADME to predict violations (e.g., molecular weight <500, LogP <5). For the closely related 1-(2-hydroxy-5-methylphenyl)ethanone, zero Lipinski violations were reported, suggesting drug-likeness .
- Toxicity Prediction: Tools like ProTox-II assess hepatotoxicity or mutagenicity.
- Data Interpretation: Cross-validate predictions with experimental assays (e.g., solubility tests).
Q. Advanced: What protocols are used for molecular docking studies targeting this compound?
Methodological Answer:
- Software: PyRx for docking simulations and Discovery Studio 2021 for visualization .
- Protein Preparation: Retrieve target proteins (e.g., PDB IDs) and optimize hydrogen bonding networks.
- Binding Affinity Analysis: AutoDock Vina calculates ΔG values. For example, a related ethanone showed strong binding (−8.2 kcal/mol) with bacterial enzymes .
Q. Advanced: How can structural discrepancies between computational and experimental data be resolved?
Methodological Answer:
- X-ray Crystallography: Resolve 3D structure (e.g., as done for pyrazole-palladacycle complexes in crystallography studies) .
- DFT Calculations: Compare optimized geometries (Gaussian 09) with experimental NMR/IR data.
- Validation: Use R-factors and RMSD values to assess alignment between predicted and observed structures.
Q. Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent Variation: Introduce electron-donating (e.g., -OCH₃) or withdrawing groups (e.g., -Cl) at the 2- or 5-positions.
- Bioactivity Testing: Follow protocols from antimicrobial studies, e.g., MIC assays against S. aureus and P. aeruginosa .
- Key Finding: Para-substitutions (e.g., -Cl) enhance activity, as seen in oxadiazole derivatives .
Q. Basic: Which databases provide reliable physicochemical data for this compound?
Methodological Answer:
-
NIST Chemistry WebBook: Provides experimental LogP (1.51) and PSA (83.83 Ų) .
-
Data Table:
Property Value (NIST) Predicted (ADMET Lab 2.0) LogP 1.51 1.78 PSA 83.83 Ų 78.2 Ų
Q. Advanced: How to address contradictions in LogP values across studies?
Methodological Answer:
- Experimental vs. Computational: Validate computational LogP (e.g., ACD/Labs Percepta) with HPLC-derived experimental values .
- Solvent Systems: Use shake-flask methods with octanol/water partitioning.
- Case Study: For 1-(2-hydroxy-5-methoxyphenyl)ethanone, NIST-reported LogP (1.51) differed from SWISS ADME predictions (1.78) due to solvent effects .
Q. Advanced: What strategies optimize yield in multi-step syntheses?
Methodological Answer:
- Step Efficiency: Use one-pot reactions where possible (e.g., tandem acylation-cyclization).
- Catalysis: Employ Pd-based catalysts for C-C coupling, as seen in palladacycle syntheses .
- Yield Tracking: Monitor intermediates via TLC and optimize reaction times/temperatures.
Q. Advanced: How to assess bioactivity against resistant microbial strains?
Methodological Answer:
- Assay Design: Use broth microdilution (CLSI guidelines) for MIC determination.
- Synergy Studies: Combine with known antibiotics (e.g., ciprofloxacin) to evaluate potentiation.
- Mechanistic Probes: Fluorescence-based assays to track membrane disruption or enzyme inhibition.
Properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIOYMGCAXTUGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407313 | |
Record name | 1-(2-Methoxy-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20628-07-3 | |
Record name | 1-(2-Methoxy-5-methylphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20628-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Methoxy-5-methylphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00407313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methoxy-5-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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